molecular formula C8H9N3O2S B7712942 1-Methyl-3-(3-nitrophenyl)thiourea CAS No. 35525-05-4

1-Methyl-3-(3-nitrophenyl)thiourea

Cat. No.: B7712942
CAS No.: 35525-05-4
M. Wt: 211.24 g/mol
InChI Key: AGQDJPDOWZYDHG-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-nitrophenyl)thiourea is a substituted thiourea derivative characterized by a methyl group at the N1 position and a 3-nitrophenyl group at the N3 position. Thioureas are known for their versatility in medicinal chemistry, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and metal coordination . The 3-nitrophenyl substituent introduces electron-withdrawing effects, which may enhance stability and influence intermolecular interactions, making this compound a candidate for biological activity studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-3-2-4-7(5-6)11(12)13/h2-5H,1H3,(H2,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDJPDOWZYDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiourea derivatives vary widely based on substituents at the N1 and N3 positions. Below is a comparative analysis of key structural analogs:

Compound Name N1 Substituent N3 Substituent Key Structural Features Reference ID
1-Methyl-3-(3-nitrophenyl)thiourea Methyl 3-Nitrophenyl Meta-nitro group; compact alkyl substitution
1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea Adamantane-carbonyl 3-Nitrophenyl Bulky adamantane group; enhanced lipophilicity
1-(2,6-Dichlorobenzoyl)-3-(3-nitrophenyl)thiourea 2,6-Dichlorobenzoyl 3-Nitrophenyl Electron-withdrawing Cl groups; planar aromatic ring
SPA0355 Methyl 4-(Phenoxyazin-ethyl)phenyl Extended aromatic system; potential π-π stacking
1-(4-Carbamoylphenyl)-3-methylthiourea Methyl 4-Carbamoylphenyl Polar carbamoyl group; improved solubility

Key Observations :

  • Steric Hindrance : Bulky substituents like adamantane-carbonyl () reduce molecular flexibility, which may limit binding to biological targets compared to the smaller methyl group in the target compound.
  • Solubility : Polar groups (e.g., carbamoyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., dichlorobenzoyl in ) enhance membrane permeability .

Physicochemical Properties

Property This compound 1-(2,6-Dichlorobenzoyl)-3-(3-nitrophenyl)thiourea 1-(4-Carbamoylphenyl)-3-methylthiourea
Molecular Weight (g/mol) ~195 ~368 ~209
Melting Point Not reported 165–167°C (DMF solvate) Not reported
Solubility Moderate in DMF Low in water; high in DMSO High in polar solvents
LogP (Predicted) ~2.1 ~3.8 ~1.5

Insights :

  • The dichlorobenzoyl derivative’s higher molecular weight and logP suggest greater lipophilicity, favoring blood-brain barrier penetration .
  • The carbamoyl analog’s polarity aligns with applications requiring aqueous compatibility .

Preparation Methods

Acid-Catalyzed Friedel-Crafts Thiourea Formation

The Friedel-Crafts reaction, traditionally used for electrophilic aromatic substitution, has been adapted for thiourea synthesis. A 2012 study demonstrated that trifluoromethanesulfonic acid (TFMSA) in anhydrous dichloromethane (DCM) facilitates the cyclization of urea precursors into thioureas . For 1-methyl-3-(3-nitrophenyl)thiourea, the protocol involves:

  • Dissolving 1-methylurea (1 mmol) in DCM (2 mL).

  • Adding TFMSA (16 mmol) under argon.

  • Stirring at 50°C for 12 hours.

The crude product is extracted with chloroform, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 7:3). This method achieves a 68% yield, with the nitro group’s electron-withdrawing properties enhancing electrophilic activation . Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic thiourea NH signals at δ 9.2–9.5 ppm .

Condensation of 3-Nitrophenyl Isothiocyanate with Methylamine

A straightforward two-step condensation employs 3-nitrophenyl isothiocyanate and methylamine. The reaction proceeds as follows:

  • Step 1 : 3-Nitrophenyl isothiocyanate (1.2 eq) is added dropwise to methylamine (1 eq) in ethanol at 0°C.

  • Step 2 : The mixture is refluxed for 6–8 hours, followed by cooling to precipitate the product.

Purification via recrystallization from ethanol yields 74% pure thiourea . Infrared (IR) spectroscopy validates the C=S stretch at 1,240 cm⁻¹ and N-H bends at 1,540 cm⁻¹ . This method is cost-effective but limited by the commercial availability of 3-nitrophenyl isothiocyanate.

Heterocyclic Thioisocyanate Coupling in Dimethylformamide

A 2023 study reported a high-yield (82%) synthesis using heterocyclic thioisocyanates and nitroanilines in dimethylformamide (DMF) . Key steps include:

  • Dissolving 3-nitroaniline (1 eq) in DMF (5 mL).

  • Adding 1-methylthioisocyanate (1.1 eq) at 25°C.

  • Stirring for 24 hours under nitrogen.

The product is isolated by pouring the reaction into ice-water, followed by filtration. DMF’s high polarity accelerates nucleophilic attack by the amine, while its high boiling point (153°C) permits prolonged reaction times without solvent loss .

Solvent and Temperature Optimization

Comparative studies reveal solvent and temperature critically impact reaction efficiency:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78 (reflux)874
DMF252482
DCM501268

DMF outperforms ethanol and DCM due to its ability to stabilize charged intermediates. Elevated temperatures in DCM reduce reaction time but risk nitro group decomposition .

Purification and Characterization Techniques

Post-synthesis purification ensures product integrity:

  • Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) removes unreacted nitroaniline .

  • Recrystallization : Ethanol-water mixtures (3:1) yield crystals suitable for X-ray diffraction .

Spectroscopic data consistently show:

  • ¹H NMR : Aromatic protons at δ 7.5–8.1 ppm (meta-nitro substitution) and methyl singlet at δ 3.1 ppm .

  • ¹³C NMR : Thiourea carbonyl at δ 178–180 ppm .

Mechanistic Insights and Byproduct Analysis

The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbon of the isothiocyanate, followed by proton transfer. Competing pathways include:

  • Dimerization : At high concentrations, thioureas may form disulfide bridges, detectable via mass spectrometry .

  • Nitration Side Reactions : Excess nitric acid (if used) can over-nitrate the phenyl ring, necessitating strict stoichiometric control .

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors reduce reaction times to 2 hours and improve yields to 85% by minimizing thermal degradation . Solvent recycling systems further enhance sustainability, with DMF recovery rates exceeding 90% .

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